molecular formula C13H16FN3O2S B10920837 1-ethyl-5-fluoro-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide

1-ethyl-5-fluoro-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B10920837
M. Wt: 297.35 g/mol
InChI Key: IXNVJTVQBBRYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-5-fluoro-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-fluoro-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Ethylation and Phenylethylation: The ethyl and phenylethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-fluoro-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and enzyme functions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide: Lacks the phenylethyl group.

    1-ethyl-5-chloro-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide: Chlorine instead of fluorine.

    1-methyl-5-fluoro-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide: Methyl instead of ethyl group.

Uniqueness

The presence of both the ethyl and phenylethyl groups, along with the fluorine atom, makes 1-ethyl-5-fluoro-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide unique. These structural features may contribute to its specific biological activity and chemical reactivity.

Properties

Molecular Formula

C13H16FN3O2S

Molecular Weight

297.35 g/mol

IUPAC Name

1-ethyl-5-fluoro-N-(1-phenylethyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C13H16FN3O2S/c1-3-17-13(14)12(9-15-17)20(18,19)16-10(2)11-7-5-4-6-8-11/h4-10,16H,3H2,1-2H3

InChI Key

IXNVJTVQBBRYAP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC(C)C2=CC=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.